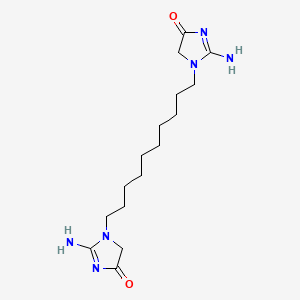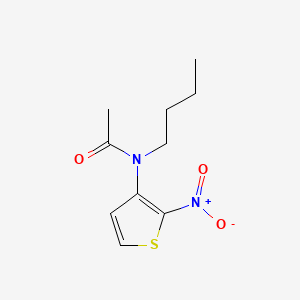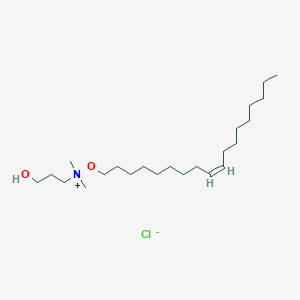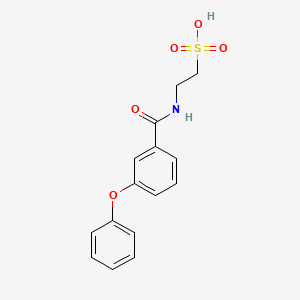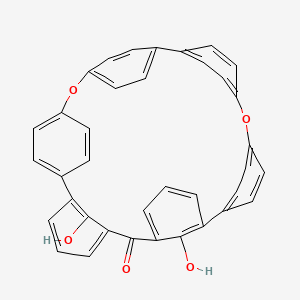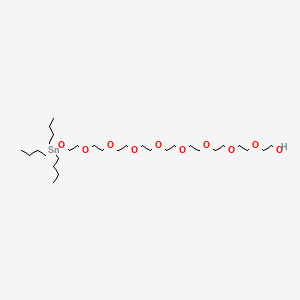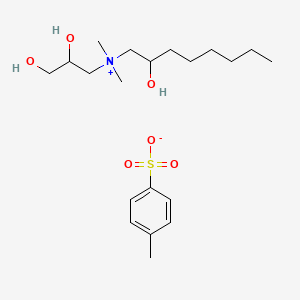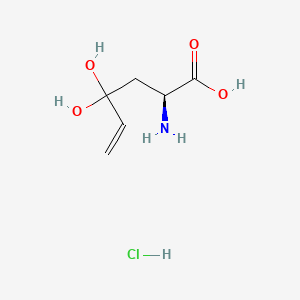
Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate: is an organic compound belonging to the class of phthalates, which are commonly used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. The compound is characterized by its complex ester structure, which includes two 2-ethylhexyl groups, an isopropyl group, and a methyl group attached to a phthalate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated to facilitate the esterification, and the product is purified through distillation and filtration to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common in practical applications.
Substitution: The ester groups in the compound can participate in nucleophilic substitution reactions, where the ester linkage is broken and replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: New esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate is used as a plasticizer in the production of flexible PVC, which is utilized in various applications such as cables, flooring, and medical devices.
Biology and Medicine: Research has explored the potential effects of phthalates on biological systems, including their role as endocrine disruptors. Studies have investigated the compound’s impact on hormone regulation and reproductive health.
Industry: In addition to its use as a plasticizer, the compound is employed in the manufacture of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism by which Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate exerts its effects involves its interaction with cellular receptors and enzymes. The compound can bind to peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. This binding can lead to alterations in gene expression and metabolic pathways, potentially resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar structural features but lacking the isopropyl and methyl groups.
Diisononyl phthalate: Another plasticizer with a different alkyl chain structure.
Diisodecyl phthalate: Similar in function but with longer alkyl chains.
Uniqueness: Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate is unique due to its specific combination of alkyl groups, which can influence its physical properties and interactions with other molecules. This uniqueness can affect its performance as a plasticizer and its biological activity.
Propriétés
Numéro CAS |
85409-66-1 |
|---|---|
Formule moléculaire |
C28H46O4 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) 4-methyl-5-propan-2-ylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-8-12-14-22(10-3)18-31-27(29)25-16-21(7)24(20(5)6)17-26(25)28(30)32-19-23(11-4)15-13-9-2/h16-17,20,22-23H,8-15,18-19H2,1-7H3 |
Clé InChI |
QBKDKZSFNDEINP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C1=C(C=C(C(=C1)C)C(C)C)C(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


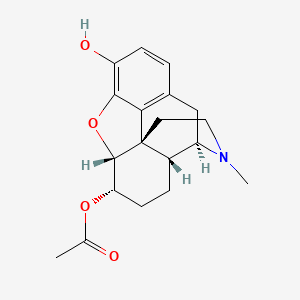
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)
